molecular formula C14H16N2O2S B2810503 Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate CAS No. 333769-64-5

Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Cat. No.: B2810503
CAS No.: 333769-64-5
M. Wt: 276.35
InChI Key: UUWREXAUAJWKFE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (CAS: 333769-64-5, molecular formula: C₁₄H₁₆N₂O₂S) is a bicyclic heterocyclic compound featuring a thienoquinoline scaffold fused with an ethyl ester moiety. It serves as a critical pharmaceutical intermediate and a precursor for synthesizing derivatives with anticancer, antiviral, and enzyme-inhibitory properties . The compound is synthesized via Thorpe-Ziegler cyclization, where intermediates like 3-cyano-4-substituted quinoline thiones react with α-halocarbonyl compounds (e.g., ethyl chloroacetate) in the presence of sodium ethoxide . Structural characterization includes IR spectroscopy (C=O stretch at ~1680 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) and NMR data confirming the thienoquinoline core and ethyl ester substituent .

Properties

IUPAC Name

ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-18-14(17)12-11(15)9-7-8-5-3-4-6-10(8)16-13(9)19-12/h7H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWREXAUAJWKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate typically involves multiple steps, starting with the construction of the quinoline core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents on the quinoline ring.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce quinone derivatives, while reduction can yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate derivatives. For instance, a study reported that modifications to the compound's structure enhanced its efficacy against various bacterial strains. The introduction of substituents such as furan and pyridine rings significantly increased its activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer activity. A derivative of this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Further studies suggested that these compounds could serve as potential chemotherapeutic agents by targeting specific cancer cell lines .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis of Novel Compounds

The unique structure of this compound has made it a valuable precursor in the synthesis of various heterocyclic compounds. Researchers have utilized this compound to create new derivatives with enhanced biological activities by modifying functional groups or introducing new substituents .

Reaction Mechanisms and Pathways

Studies have explored the reaction mechanisms involving this compound in the formation of more complex structures. These investigations provide insights into the reactivity patterns and potential applications in organic synthesis and drug development .

Development of Organic Photovoltaics

Recent research has investigated the use of this compound derivatives in organic photovoltaic devices. The incorporation of this compound into polymer blends has shown improvements in charge transport properties and overall device efficiency .

Nanomaterials and Coatings

The compound's unique electronic properties have led to its exploration as a component in nanomaterials and coatings. Studies have reported that incorporating this compound into nanostructured materials enhances their mechanical strength and thermal stability .

Summary Table of Key Findings

Application AreaKey Findings
AntimicrobialEffective against various bacterial strains; structure modifications enhance activity
AnticancerInduces apoptosis in cancer cells; potential as chemotherapeutic agent
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential treatment for inflammatory diseases
Synthetic ChemistryValuable precursor for novel heterocyclic compounds; insights into reaction mechanisms
Materials ScienceEnhances charge transport in organic photovoltaics; improves mechanical strength in nanomaterials

Mechanism of Action

The mechanism by which Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate exerts its effects involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, it inhibits tubulin polymerization, which is crucial for cell division. This disruption of the cell cycle can lead to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate are best understood through comparisons with structurally related analogs (Table 1).

Table 1: Key Structural and Functional Differences Among Thienoquinoline Derivatives

Compound Name Substituents Molecular Formula Biological Activity Key Findings References
This compound Ethyl ester at C2 C₁₄H₁₆N₂O₂S Intermediate for anticancer/antiviral agents Used in synthesizing carboxamide derivatives; no direct activity reported.
3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 7) Carboxamide at C2; 3-chlorophenyl at N C₁₈H₁₅ClN₃O₂S Anticancer (breast cancer) GI₅₀ = 1.2 µM; inhibits phosphoinositide-specific phospholipase C, arrests G2/M phase.
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) Carboxamide at C2; 3-chloro-2-methylphenyl at N C₁₉H₁₇ClN₃O₂S Anticancer (ovarian cancer) IC₅₀ = 0.8 µM; modulates glycosphingolipid expression in cancer stem cells.
VGTI-A3-03 (Antiviral analog) Carboxamide at C2; 4-phenylthiazole at N C₂₀H₁₈N₄O₂S₂ Antiviral (DENV, West Nile virus) EC₅₀ = 0.5 µM; targets viral capsid protein; resistant mutants emerge rapidly.
Ethyl 3-amino-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate (11a) p-Methoxyphenyl at C4; ethyl ester at C2 C₂₁H₂₁N₂O₄S Not reported Synthesized via cyclization of 10a; used in further derivatization.

Structural Modifications and Activity Trends

  • Carboxamide vs. Ester Groups : Replacement of the ethyl ester with carboxamide (e.g., Compound 7, Compound 1) enhances anticancer potency by improving target binding (e.g., phospholipase C inhibition) .
  • Substituent Effects :
    • Halogenated aryl groups (e.g., 3-chlorophenyl in Compound 7) increase cytotoxicity by promoting hydrophobic interactions with enzyme active sites .
    • Methoxy groups (e.g., p-methoxyphenyl in 11a) may enhance solubility but reduce membrane permeability, limiting direct activity .
  • Antiviral vs. Anticancer Activity : Antiviral analogs like VGTI-A3-03 prioritize capsid protein binding over kinase modulation, necessitating bulky substituents (e.g., phenylthiazole) for broad-spectrum activity .

Biological Activity

Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C14H15N3S
  • Molar Mass: 257.354 g/mol
  • Structure: The compound features a thienoquinoline core structure, which is known for its pharmacological relevance.

1. Neurite Outgrowth and Neuroprotection

Recent studies have demonstrated that derivatives of this compound can induce neurite outgrowth in PC12 cells, a widely used model for neuronal differentiation. Specifically, the compound has shown the ability to promote differentiation independently of the TrkA receptor pathway, indicating a unique mechanism of action that may bypass traditional neurotrophic factor signaling pathways .

  • Case Study:
    • In a study involving rat pheochromocytoma (PC12) cells, the compound exhibited significant neuritogenic activity. The results indicated that the compound could serve as a potential substitute for neurotrophic factors in therapeutic applications related to neurodegenerative diseases .

2. Antimicrobial Activity

Research has also indicated that thienoquinoline derivatives possess antimicrobial properties. This compound was evaluated against various bacterial strains and showed promising results in inhibiting growth.

  • Table: Antimicrobial Activity Results
Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These findings suggest that the compound may be useful in developing new antimicrobial agents .

3. Anticancer Properties

The thienoquinoline scaffold has been linked to anticancer activity in various studies. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

  • Mechanism of Action:
    • The compound may modulate key signaling pathways involved in cancer cell survival and proliferation. For instance, it has been shown to affect the PI3K/Akt pathway which is crucial for cell growth and survival .

Summary of Research Findings

The biological activity of this compound underscores its potential as a versatile therapeutic agent. Its ability to promote neuronal differentiation suggests applications in neurodegenerative disease treatment. Additionally, its antimicrobial and anticancer properties present opportunities for further development in pharmacology.

Q & A

Q. Basic

  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., NH₂ at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), SCH₂ (δ 3.0–4.0 ppm), and tetrahydroquinoline CH₂ groups (δ 1.5–2.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~165 ppm) .
  • Elemental Analysis : Validates C, H, N, and S content (e.g., compound 11a : Calculated C 62.01%, H 5.26%; Found C 61.89%, H 5.20%) .

What are the challenges in achieving regioselectivity during derivatization reactions?

Advanced
The compound’s multiple reactive sites (e.g., 3-amino, ester, and tetrahydroquinoline positions) require precise control:

  • Amino Group Reactivity : Selective acylation or alkylation must avoid side reactions with the ester moiety. For example, hydrazine hydrate reacts preferentially with the cyano group in intermediates to form hydrazones .
  • Cyclization Conditions : Sodium ethoxide concentration and reflux time must be optimized to prevent over-cyclization or decomposition, as seen in the synthesis of 11a-d .
  • Steric Effects : Bulky substituents (e.g., p-chlorophenyl) at the 4-position can hinder reactions at adjacent sites, necessitating tailored reagents .

How does the electronic nature of substituents affect cyclization efficiency?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : Substituents like p-chlorophenyl accelerate cyclization by stabilizing transition states through resonance withdrawal, as observed in higher yields for halogenated analogs .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., p-methoxyphenyl) may slow cyclization due to increased electron density at the reaction center, requiring extended reflux times .
  • Steric vs. Electronic Balance : Substituents must balance electronic effects with steric hindrance. For instance, phenacyl bromides with EWGs yield cyclized products efficiently, while bulky EDGs require solvent optimization .

What are the reported biological activities of related thienoquinoline derivatives?

Q. Advanced

  • Anticancer Potential : Thieno[2,3-b]pyridine analogs (e.g., compound 1 ) inhibit ovarian cancer cell proliferation by modulating GSL expression and inducing apoptosis .
  • Cholinergic Interactions : Quinoline derivatives are studied for CNS applications, though direct evidence for this compound is limited. Related structures show activity in Alzheimer’s models by targeting cholinergic pathways .
  • Antimicrobial Activity : Ethyl ester derivatives of tetrahydroquinolines exhibit antibacterial properties, suggesting potential for structure-activity relationship (SAR) studies .

What purity and stability considerations are critical for storage?

Q. Basic

  • Storage Conditions : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
  • Stability Tests : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for degradation products. Purity >95% is typical post-recrystallization .
  • Handling : Avoid prolonged exposure to moisture or light, which can degrade the tetrahydroquinoline ring .

What computational methods support the design of novel analogs?

Q. Advanced

  • Molecular Docking : Predict binding affinity to targets like GSL synthases or kinases using software (e.g., AutoDock). Substituent effects at the 4-position correlate with docking scores .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes. The ester group’s electron-withdrawing nature influences reactivity at the 3-amino position .
  • QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with biological data to prioritize analogs for synthesis .

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